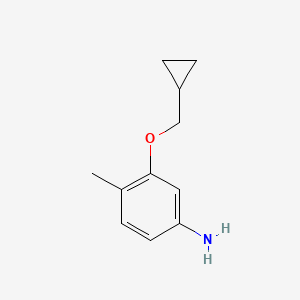
2-(Ethylthio)-1-(thiophen-2-yl)ethanone
Vue d'ensemble
Description
2-(Ethylthio)-1-(thiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with an ethanone group and an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: Thiophene-2-carbaldehyde and ethyl mercaptan.
Reaction: The thiophene-2-carbaldehyde undergoes a nucleophilic addition with ethyl mercaptan in the presence of a base such as sodium hydroxide.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylthio)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-(Ethylthio)-1-(thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylthio and ethanone groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylthiophene: Similar structure but lacks the ethylthio group.
2-(Methylthio)-1-(thiophen-2-yl)ethanone: Similar but with a methylthio group instead of an ethylthio group.
Thiophene-2-carbaldehyde: Precursor in the synthesis of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone.
Uniqueness
This compound is unique due to the presence of both the ethylthio and ethanone groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
2-ethylsulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS2/c1-2-10-6-7(9)8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCTFQOOWATQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656351 | |
| Record name | 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41444-32-0 | |
| Record name | 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)






![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)
